molecular formula C22H25ClFN3O2S B3018474 N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride CAS No. 1216907-89-9

N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride

Cat. No. B3018474
CAS RN: 1216907-89-9
M. Wt: 449.97
InChI Key: QGFNLLSSXJVMCT-UHFFFAOYSA-N
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Description

The compound "N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride" is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. The benzothiazole moiety is known for its pharmacological importance and is present in various compounds with diverse biological activities, including antitumor and antibacterial properties .

Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves the reaction of 4-aminobenzoic acid with 2-aminothiophenol, as demonstrated in the preparation of 2-(4-aminophenyl)benzothiazole structures. These structures serve as pharmacophoric groups for further chemical modifications. For instance, acetylation reactions followed by reactions with heterocyclic ring systems, such as mercapto(benz)imidazole or benzoxazole derivatives, lead to the formation of various acetamide derivatives with potential biological activities .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of different substituents on the benzothiazole core, which can significantly influence their biological activity. The confirmation of the structures of these compounds is typically achieved through spectroscopic methods such as 1H-NMR, 13C-NMR, and high-resolution mass spectrometry (HRMS) .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions depending on the functional groups attached to the core structure. For example, the presence of an amino group can facilitate further reactions, such as acetylation to form acetamide derivatives. These reactions are crucial for the synthesis of compounds with desired biological properties and can be optimized to enhance the yield and purity of the final products .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the benzothiazole ring. These properties are important for the pharmacokinetic and pharmacodynamic profiles of the compounds. Additionally, the introduction of specific functional groups can improve the antibacterial and antitumor activities of these compounds, as evidenced by their effective concentrations against various bacterial strains and human tumor cell lines .

Relevant Case Studies

In the context of antitumor activity, certain benzothiazole derivatives have shown considerable anticancer activity against various cancer cell lines. For example, compound 10 and compound 16 from the first paper demonstrated significant activity against some cancer cell lines . Similarly, in the realm of antibacterial activity, compound A1 from the second paper exhibited superior antibacterial activity compared to standard treatments and was able to cause cell membrane rupture in bacterial cells . Lastly, the third paper highlights the Src kinase inhibitory and anticancer activities of thiazolyl N-benzyl-substituted acetamide derivatives, with compound 8b showing notable inhibition of cell proliferation in certain cancer cell lines .

These case studies illustrate the potential of benzothiazole derivatives as leads for the development of new anticancer and antibacterial agents, with the possibility of further optimization through structure-activity relationship studies.

Scientific Research Applications

Src Kinase Inhibitory and Anticancer Activities

N-benzyl substituted (((2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide derivatives, including structures related to N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride, have been synthesized and evaluated for Src kinase inhibitory activities. These compounds show promise in inhibiting cell proliferation in various cancer cell lines, such as human colon carcinoma, breast carcinoma, and leukemia, with some derivatives demonstrating significant inhibition at certain concentrations (Fallah-Tafti et al., 2011).

Antibacterial and Antioxidant Activities

Another research avenue explores the synthesis of related compounds exhibiting remarkable antibacterial, antioxidant, and anti-TB activities. These derivatives have been characterized by various analytical methods and shown effective against a range of microbial strains, indicating their potential as lead compounds for developing new antimicrobial agents (Mamatha S.V et al., 2019).

Anti-inflammatory Activity

Derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have shown significant anti-inflammatory activity. These findings highlight the potential of these compounds in therapeutic applications related to inflammation (K. Sunder et al., 2013).

Antimicrobial Activities

The synthesis and evaluation of linezolid-like molecules with antimicrobial activities against tuberculosis and other bacterial infections represent another significant area of application. These studies have identified compounds with good antitubercular activities, suggesting their utility in addressing drug-resistant bacterial infections (Başoğlu et al., 2012).

Antimycobacterial Activity

Some synthesized fluorinated benzothiazolo imidazole compounds, including structures similar to this compound, have demonstrated promising antimicrobial activity. This research indicates the potential of these compounds in developing new treatments for mycobacterial infections (B. Sathe et al., 2011).

properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-2-phenylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O2S.ClH/c23-18-8-4-9-19-21(18)24-22(29-19)26(11-5-10-25-12-14-28-15-13-25)20(27)16-17-6-2-1-3-7-17;/h1-4,6-9H,5,10-16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFNLLSSXJVMCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN(C2=NC3=C(C=CC=C3S2)F)C(=O)CC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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